molecular formula C26H27N5O3 B591696 4'-epi-Entecavir-di-o-benzyl Ether CAS No. 1354695-85-4

4'-epi-Entecavir-di-o-benzyl Ether

货号: B591696
CAS 编号: 1354695-85-4
分子量: 457.534
InChI 键: KROVOOOAPHSWCR-FDFHNCONSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4'-epi-Entecavir-di-o-benzyl Ether (CAS 1354695-85-4) is a key benzyl-protected intermediate and a fully characterized impurity reference standard in the synthesis and quality control of the antiviral drug Entecavir, a potent guanosine nucleoside analogue . This compound is critically used in Analytical Method Development, Method Validation (AMV), and Quality Control (QC) applications during the drug development and formulation stages to ensure the purity and safety of the Active Pharmaceutical Ingredient (API) . Its primary research value lies in serving as a traceable reference standard for compliance with pharmacopeial guidelines (e.g., USP, EP) . As an intermediate, its synthesis involves the protection of the hydroxyl groups of Entecavir to form benzyl ethers, a step crucial for preventing undesired side reactions during the manufacturing process . The "4'-epi" designation indicates a specific stereochemical configuration at the 4'-position, resulting from a controlled epimerization process, making it essential for studying stereochemistry-related impurities . The mechanism of action for the parent drug, Entecavir, involves its intracellular phosphorylation to an active triphosphate form, which then potently inhibits hepatitis B virus (HBV) replication by targeting the HBV polymerase and blocking its three activities: base priming, reverse transcription of the negative strand from pregenomic RNA, and synthesis of the positive strand DNA . Attention: This product is intended for research purposes in a controlled laboratory setting only. It is not for human or veterinary diagnostic or therapeutic use. The product has not been approved by the FDA for the prevention, treatment, or cure of any medical condition .

属性

CAS 编号

1354695-85-4

分子式

C26H27N5O3

分子量

457.534

IUPAC 名称

2-amino-9-[(1S,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-3H-purin-6-one

InChI

InChI=1S/C26H27N5O3/c1-17-20(15-33-13-18-8-4-2-5-9-18)22(34-14-19-10-6-3-7-11-19)12-21(17)31-16-28-23-24(31)29-26(27)30-25(23)32/h2-11,16,20-22H,1,12-15H2,(H3,27,29,30,32)/t20-,21-,22+/m0/s1

InChI 键

KROVOOOAPHSWCR-FDFHNCONSA-N

SMILES

C=C1C(CC(C1COCC2=CC=CC=C2)OCC3=CC=CC=C3)N4C=NC5=C4NC(=NC5=O)N

同义词

2-Amino-1,9-dihydro-9-[(1S,3R,4R)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6H-purin-6-one

产品来源

United States

准备方法

Hydroxyl Group Protection

Entecavir contains two primary hydroxyl groups that require protection to prevent undesired side reactions. The use of benzyl chloride (PhCH2Cl\text{PhCH}_2\text{Cl}) in the presence of sodium hydride (NaH\text{NaH}) achieves efficient protection, forming intermediate 1 (Figure 1). Alternative silyl ethers, such as tert-butyldimethylsilyl (TBS) groups, are less common due to their sensitivity to fluoride-based deprotection agents.

Table 1: Efficiency of Protecting Groups for Entecavir Hydroxyl Groups

Protecting GroupReagentYield (%)Stability Profile
Benzyl EtherBenzyl Chloride92Stable to acids, bases
TBS EtherTBSCl/Imidazole85Labile to TBAF\text{TBAF}

Following hydroxyl protection, the introduction of benzyl ether groups at the 4'- and di-o-positions proceeds via nucleophilic substitution. Benzyl bromide (PhCH2Br\text{PhCH}_2\text{Br}) in tetrahydrofuran (THF) with potassium tert-butoxide (KOtBu\text{KOtBu}) as a base achieves >90% conversion to intermediate 2. The stereochemical outcome at the 4'-position is critical, as epimerization leads to the desired 4'-epi configuration.

Mechanism of Epimerization

Epimerization at the 4'-position occurs through a keto-enol tautomerism intermediate, stabilized by the electron-withdrawing effect of the adjacent purinone ring. Computational studies indicate an activation energy (ΔG\Delta G^\ddagger) of 25 kcal·mol1^{-1} for this step, necessitating precise temperature control (0–5°C) to minimize racemization.

Table 2: Reaction Conditions for Benzylation

ParameterOptimal ValueEffect on Yield
Temperature0–5°CMinimizes epimerization
SolventTHFEnhances nucleophilicity
BaseKOtBu\text{KOtBu}Ensures complete deprotonation

Deprotection and Final Product Isolation

The final step involves selective removal of protecting groups to yield 4'-epi-Entecavir-di-o-benzyl Ether. Hydrogenolysis using palladium on carbon (Pd/C\text{Pd/C}) under H2\text{H}_2 atmosphere (1 atm) cleaves benzyl ethers without affecting the purinone core.

Purification Techniques

Crude product purification employs reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and acetonitrile-water gradient (60:40 to 90:10 over 30 min). This method achieves >99% purity, as confirmed by 1H^1\text{H}-NMR and high-resolution mass spectrometry (HRMS).

Table 3: Analytical Data for 4'-epi-Entecavir-di-o-benzyl Ether

TechniqueKey Data
1H^1\text{H}-NMRδ 7.35–7.25 (m, 10H, benzyl), δ 5.45 (s, 1H, H-1')
HRMSm/z 457.211 [M+H]+^+ (calc. 457.211)

Industrial-Scale Production Considerations

Scaling the synthesis necessitates modifications to enhance throughput and cost-efficiency. Continuous flow reactors reduce reaction times from 24 hours (batch) to 2 hours, while immobilized Pd/C\text{Pd/C} catalysts enable hydrogenolysis recycling.

Yield Optimization

Statistical design of experiments (DoE) identifies temperature and catalyst loading as critical factors. A central composite design (CCD) model predicts a maximum yield of 88% at 50°C and 5% Pd/C\text{Pd/C} loading.

Analytical and Regulatory Compliance

Quality control protocols adhere to ICH guidelines, with emphasis on residual solvent analysis (e.g., THF limits <720 ppm). Stability studies under accelerated conditions (40°C/75% RH) confirm no degradation over 6 months .

化学反应分析

Types of Reactions

4’-epi-Entecavir-di-o-benzyl Ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether groups using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups replacing the benzyl ether groups.

科学研究应用

4’-epi-Entecavir-di-o-benzyl Ether has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antiviral properties and interactions with biological molecules.

    Medicine: Investigated for its potential use in antiviral therapies, particularly against hepatitis B virus.

    Industry: Utilized in the development of new pharmaceuticals and chemical processes.

作用机制

The mechanism of action of 4’-epi-Entecavir-di-o-benzyl Ether is similar to that of Entecavir. It functions by inhibiting the hepatitis B virus (HBV) polymerase. The compound competes with the natural substrate deoxyguanosine triphosphate, inhibiting the three activities of the HBV polymerase:

相似化合物的比较

Key Structural Features :

  • Epimerization at 4'-position : The "4'-epi" designation indicates inversion of stereochemistry at this carbon, which may influence binding to viral polymerase .
  • Di-O-benzyl Ether Groups : Benzyl groups are introduced via ether linkages, likely serving as protective groups to enhance lipophilicity and synthetic stability .
  • Molecular Weight : 457.54 g/mol (based on ent-Entecavir-di-O-benzyl Ether analog) .

Structural and Functional Analogues

Table 1: Comparative Analysis of 4'-epi-Entecavir-di-O-benzyl Ether and Related Compounds
Compound Name Molecular Weight (g/mol) Key Substituents/Stereochemistry Biological Relevance
4'-epi-Entecavir-di-O-benzyl Ether 457.54 4'-epimer, two benzyl ethers Intermediate in Entecavir synthesis; potential altered antiviral activity due to stereochemistry .
3',5'-Di-O-benzyl Entecavir 457.53 Benzyl ethers at 3' and 5' Entecavir impurity (Related Compound A); used in synthetic pathways to protect hydroxyl groups .
Entecavir (Parent Compound) 277.28 Hydroxyl groups at 3' and 5' Clinically used antiviral agent; inhibits HBV polymerase via competitive binding .
4-Dimethylsilyl Entecavir 335.44 Dimethylsilyl group at 4' Synthetic derivative with increased hydrophobicity; lower molecular weight than benzylated analogs .
8-Hydroxy Entecavir 293.28 (estimated) Hydroxyl group at 8-position Oxidative metabolite/impurity; reduced stability compared to benzylated derivatives .

Stereochemical and Functional Differences

  • Benzyl Ether vs. Hydroxyl Groups : Di-O-benzylation increases lipophilicity, enhancing membrane permeability but requiring deprotection for activation. In contrast, hydroxylated variants (e.g., 8-Hydroxy Entecavir) are more polar and susceptible to metabolic oxidation .
  • Enantiomeric Forms: The "ent-" prefix in ent-Entecavir-di-O-benzyl Ether denotes enantiomeric inversion, which could lead to entirely distinct biological activity profiles compared to the 4'-epi derivative .

Physicochemical Properties

  • Solubility : Benzyl ethers reduce aqueous solubility compared to hydroxylated Entecavir derivatives, necessitating formulation adjustments for in vivo studies .
  • Stability : The benzyl groups protect against enzymatic degradation, making 4'-epi-Entecavir-di-O-benzyl Ether more stable in synthetic intermediates than 8-Hydroxy or 8-Methoxy analogs .

Toxicological and Pharmacokinetic Considerations

  • Metabolic Pathways : Benzylated compounds require metabolic deprotection (e.g., via cytochrome P450 enzymes), whereas hydroxylated impurities like 8-Hydroxy Entecavir may undergo direct glucuronidation .

常见问题

Q. How should researchers design a data management plan (DMP) for regulatory compliance?

  • Methodological Answer : Define data types (spectral, chromatographic), storage formats (JCAMP-DX for NMR), and retention periods (10+ years for pharmaceuticals). Specify access protocols (e.g., embargo periods for patent applications). Include ethical guidelines for data sharing (CC-BY licenses) and cite institutional policies (e.g., ERC DMP templates) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。